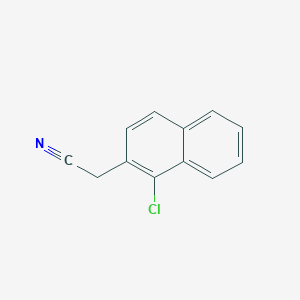

1-Chloronaphthalene-2-acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H8ClN |

|---|---|

Molecular Weight |

201.65 g/mol |

IUPAC Name |

2-(1-chloronaphthalen-2-yl)acetonitrile |

InChI |

InChI=1S/C12H8ClN/c13-12-10(7-8-14)6-5-9-3-1-2-4-11(9)12/h1-6H,7H2 |

InChI Key |

RFZXGFNZXUATFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Cl)CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloronaphthalene 2 Acetonitrile

Regioselective Chlorination Strategies at the Naphthalene (B1677914) C1 Position

The direct chlorination of naphthalene typically yields a mixture of 1-chloronaphthalene (B1664548) and 2-chloronaphthalene (B1664065), along with more highly substituted products. wikipedia.orgchemicalbook.com Achieving regioselective chlorination at the C1 position of naphthalene-2-acetonitrile requires careful consideration of the directing effects of the acetonitrile (B52724) group and the reaction conditions. Electrophilic chlorination of naphthalene is known to predominantly occur at the 1-position. nih.govuomustansiriyah.edu.iq This preference is attributed to the greater stability of the intermediate carbocation formed during electrophilic attack at the alpha-position compared to the beta-position. uomustansiriyah.edu.iq Therefore, direct chlorination of naphthalene-2-acetonitrile would be expected to favor the formation of 1-chloronaphthalene-2-acetonitrile.

Various chlorinating agents and catalysts can be employed to optimize the regioselectivity. For instance, the use of specific metal chlorides, such as copper(II) chloride, has been shown to effectively chlorinate naphthalene, with a preference for the 1- and 4-positions. nih.gov

Table 1: Regioselectivity in Electrophilic Chlorination of Naphthalene

| Catalyst/Reagent | Predominant Position of Chlorination | Reference |

| Cl2 | 1-position | wikipedia.org |

| CuCl2 | 1- and 4-positions | nih.gov |

| FeCl3 | - | numberanalytics.com |

Halogenation Techniques for Aromatic Nitriles

The halogenation of aromatic nitriles is a well-established transformation in organic synthesis. For the specific case of naphthalene-2-acetonitrile, various halogenating agents can be considered. A study on the solid-state halogenation of naphthalene using a Pb(OAc)4-metal halide system demonstrated selective formation of 1-halonaphthalene. researchgate.net This suggests that similar solid-state methods could potentially be applied to naphthalene-2-acetonitrile to achieve regioselective chlorination.

Furthermore, methods for the halogenation of related compounds, such as 2-methylnaphthalene (B46627), can provide insights. The halogenation of 2-methylnaphthalene can be achieved using various halogenating agents under light irradiation in a suitable organic solvent. googleapis.com While this targets the methyl group, it demonstrates the feasibility of halogenating naphthalene derivatives.

Multi Step Synthetic Sequences for 1 Chloronaphthalene 2 Acetonitrile

Strategies Involving Naphthalene (B1677914) Ring Formation with Integrated Substituents

The construction of the naphthalene core with pre-placed or concurrently formed substituents is a cornerstone of complex aromatic synthesis. Such strategies offer an elegant approach to specific isomers like this compound by building the fused ring system from acyclic or monocyclic precursors that already contain the necessary functionalities or their precursors.

One of the most classic methods for naphthalene synthesis is the Haworth synthesis . nowgonggirlscollege.co.in A hypothetical adaptation for the target molecule could begin with a substituted benzene (B151609), such as 1-chloro-2-methylbenzene. The process would involve a sequence of reactions:

Friedel-Crafts Acylation: Reaction with succinic anhydride (B1165640) in the presence of a Lewis acid (e.g., AlCl₃) to form a benzoylpropanoic acid derivative.

Clemmensen Reduction: Reduction of the ketone to yield a phenylbutanoic acid.

Ring Closure: Intramolecular acylation using a strong acid like concentrated sulfuric acid to form a tetralone intermediate. iptsalipur.orgyoutube.com

Aromatization: Dehydrogenation of the tetralone, often using a catalyst like palladium on carbon (Pd/C) at high temperatures, would yield the naphthalene ring. nowgonggirlscollege.co.in The challenge lies in introducing the acetonitrile group, which might be accomplished by converting the methyl group of the starting material into a cyanomethyl group at a later stage.

A more modern and potentially more direct approach involves the electrophilic cyclization of alkyne-containing precursors . nih.gov This methodology can build the second aromatic ring onto a pre-existing benzene ring. A plausible route would start with a 1-(2-chlorophenyl)-substituted propargylic alcohol. Treatment with an electrophile initiates a 6-endo-dig cyclization, followed by dehydration (aromatization) to yield the substituted naphthalene. nih.gov The cyanomethyl group would likely need to be introduced subsequently, for example, by converting a hydroxyl group formed during the synthesis into a leaving group and then performing a nucleophilic substitution with a cyanide source.

Recent advances in skeletal editing offer another innovative pathway. nih.govnih.gov Researchers have demonstrated the ability to transmute a nitrogen atom in an isoquinoline (B145761) ring into a carbon atom using a Wittig reagent. nih.govresearchgate.net This "N-to-C single-atom transmutation" could be adapted to form the target molecule by starting with a suitably substituted isoquinoline, where the chloro- and a precursor to the acetonitrile group are already in the correct positions. The reaction proceeds through a ring-opening, 6π-electrocyclization, and elimination sequence to afford the naphthalene product. nih.govnih.gov

Table 1: Proposed Naphthalene Ring Formation Strategies

| Strategy | Key Steps | Potential Precursors | Key Advantages |

|---|---|---|---|

| Haworth Synthesis | Friedel-Crafts Acylation, Clemmensen Reduction, Ring Closure, Aromatization | 1-Chloro-2-methylbenzene, Succinic Anhydride | Classic, well-understood methodology |

| Electrophilic Cyclization | 6-endo-dig cyclization of an alkyne, Aromatization | Arene-containing propargylic alcohols | Mild reaction conditions, high regioselectivity nih.gov |

| Skeletal Editing | N-to-C transmutation via Wittig reaction, 6π-electrocyclization | Substituted Isoquinolines | Novel, one-step transmutation, high functional group tolerance nih.gov |

Tandem Reactions and One-Pot Synthetic Protocols

Tandem reactions, or one-pot syntheses, represent a highly efficient approach in modern organic chemistry by minimizing intermediate purification steps, saving time, and reducing solvent waste. These protocols could be strategically designed to assemble this compound.

A plausible one-pot strategy could involve the cyanation of a pre-functionalized naphthalene derivative . For instance, starting with 1-chloro-2-(hydroxymethyl)naphthalene, a one-pot conversion to the target nitrile could be envisioned. This would involve an initial conversion of the alcohol to a good leaving group (e.g., a tosylate or a halide) followed by in-situ nucleophilic substitution with a cyanide source like sodium cyanide or potassium cyanide.

More sophisticated tandem reactions build the naphthalene ring and introduce functionality simultaneously. Inspired by cascade reactions used to form other functionalized naphthalenes, a protocol could be developed from simpler building blocks. organic-chemistry.orgnih.gov For example, a copper-catalyzed cascade reaction involving a substituted o-aminoaniline and a terminal alkyne could be adapted. organic-chemistry.org While the literature describes the synthesis of benzimidazoles via this route, modification of the starting materials and reaction conditions could potentially lead to annulation to form the naphthalene skeleton with the desired substituents.

Another potential approach is based on the palladium-catalyzed reaction of 1-(chloromethyl)naphthalenes with (hetero)arylacetonitriles, which can be controlled by ligands to achieve regioselective acylation. chemicalbook.com While this reported reaction leads to acylated products, a modification of this concept could explore the direct coupling of a suitable naphthalene precursor with a cyanomethylating agent in a one-pot fashion.

Table 2: Hypothetical One-Pot Synthesis of this compound

| Starting Material | Reagents | Reaction Type | Expected Outcome |

|---|---|---|---|

| 1-Chloro-2-(bromomethyl)naphthalene | Sodium Cyanide, Phase Transfer Catalyst | Nucleophilic Substitution | High yield conversion to the target nitrile in a single step. |

| 1-Chloro-2-naphthaldehyde | p-Toluenesulfonylmethyl isocyanide (TosMIC), Base (e.g., t-BuOK) | Van Leusen Reaction | Direct conversion of the aldehyde to the nitrile functionality. rsc.org |

Green Chemistry Approaches and Sustainable Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org For a specialized molecule like this compound, applying these principles involves exploring alternative reaction conditions that minimize hazardous waste and energy consumption.

Catalyst-Free and Solvent-Free Methodologies

Developing synthetic routes that eliminate the need for catalysts (especially heavy metals) and organic solvents is a primary goal of green chemistry.

Solvent-Free Cyanation: A promising green route to this compound could involve the cyanation of a suitable precursor under solvent-free conditions. The conversion of aryl halides to aryl nitriles has been achieved using formamide (B127407) as a non-toxic cyanide source and solvent. capes.gov.brresearchgate.netrsc.org A hypothetical application would involve heating 1-chloro-2-bromonaphthalene with formamide and a dehydrating agent like phosphorus oxychloride, potentially catalyzed by a minimal amount of palladium or copper. capes.gov.brrsc.org

Another solvent-free approach is mechanochemistry, where mechanical force (e.g., ball milling) is used to initiate reactions. researchgate.net The bromination of naphthalene has been successfully demonstrated using this technique. A similar mechanochemical process could be envisioned for the cyanation of a 1-chloro-2-halonaphthalene with a solid cyanide source like K₄[Fe(CN)₆], which is nontoxic and easy to handle. organic-chemistry.org

Catalyst-Free Reactions: While many cyanation reactions rely on metal catalysts, certain conditions can promote catalyst-free transformations. Hydrothermal synthesis, which uses high-temperature water as the reaction medium, has been employed for the quantitative synthesis of naphthalene bisimides without any catalyst. rsc.org This principle could be explored for the nucleophilic substitution of a suitable precursor, such as 1-chloro-2-(bromomethyl)naphthalene, with a cyanide salt in superheated water.

Microwave-Assisted and Photochemical Synthesis Routes

Alternative energy sources like microwaves and light can offer significant advantages over conventional heating, including faster reaction times, higher yields, and improved energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has become a standard tool in organic synthesis for its ability to rapidly and uniformly heat reaction mixtures. acs.orgnih.govacs.org The synthesis of various naphthalene derivatives, including imides and amides, has been significantly accelerated using microwave-assisted organic synthesis (MAOS). acs.orgacs.orgnih.gov A plausible application for the synthesis of this compound would be in the final cyanation step. A palladium- or copper-catalyzed cyanation of 1-chloro-2-bromonaphthalene with a cyanide source could see its reaction time reduced from many hours under conventional heating to mere minutes in a microwave reactor.

Table 3: Comparison of Conventional vs. Microwave-Assisted Cyanation (Hypothetical)

| Parameter | Conventional Heating | Microwave-Assisted Heating |

|---|---|---|

| Reaction Time | 12-24 hours | 10-30 minutes |

| Temperature | 120-150 °C | 150-180 °C |

| Yield | Moderate to Good | Good to Excellent |

| Energy Input | High, prolonged | Low, targeted |

Photochemical Synthesis: Photochemistry offers unique reaction pathways that are inaccessible through thermal methods. The naphthalene core is photoactive and can participate in various light-induced reactions. rsc.org While direct photochemical cyanation is less common, a photochemical approach could be used to generate a key intermediate. For instance, naphthalene monoimide (NMI) has been shown to act as a potent photocatalyst for dehydrogenation reactions upon photoexcitation. rsc.org A strategy could be devised where a precursor is transformed via a light-induced radical pathway. For example, the photolysis of 1-chloronaphthalene in the presence of certain reagents can lead to functionalization, although controlling the regioselectivity would be a significant challenge. rsc.org

Reactions Involving the Nitrile Functionality

The cyano group (C≡N) is a valuable functional group in organic synthesis, capable of undergoing several important transformations.

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield 1-chloronaphthalene-2-acetic acid. The reaction typically proceeds through an intermediate amide, 2-(1-chloronaphthalen-2-yl)acetamide, which can be isolated under controlled, milder conditions. For instance, the general mechanism for acetonitrile hydrolysis involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water. researchgate.net

Complete hydrolysis to the carboxylic acid is often achieved by heating with a strong acid (like H₂SO₄ or HCl) or a strong base (like NaOH or KOH) in an aqueous solution. google.com The choice of conditions can be crucial to avoid unwanted side reactions on the naphthalene ring.

Table 1: Representative Conditions for Nitrile Hydrolysis

| Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| Aromatic Nitrile | H₂SO₄, H₂O, Heat | Corresponding Carboxylic Acid | High |

| Aromatic Nitrile | NaOH, H₂O, Heat, then H₃O⁺ | Corresponding Carboxylic Acid | High |

Note: This table represents general conditions for nitrile hydrolysis, as specific data for this compound is not extensively documented in readily available literature. DMSO = Dimethyl sulfoxide.

The reduction of the nitrile group provides a direct route to primary amines. This transformation is fundamental in the synthesis of various biologically active molecules and pharmaceutical intermediates. The most common methods involve catalytic hydrogenation or the use of chemical hydrides. chemguide.co.uk

Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is a powerful and effective reagent for reducing nitriles to primary amines. chemguide.co.uk The reaction involves the nucleophilic addition of hydride ions to the carbon of the nitrile group, followed by an acidic workup.

Alternatively, catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) can achieve the same transformation. chemguide.co.uk This method is often considered "greener" but may require elevated pressures and temperatures. Recent advances have also explored electrochemical methods for nitrile reduction, which can offer high selectivity for the primary amine under ambient conditions. osti.govnih.govresearchgate.net

Table 2: Common Methods for Nitrile Reduction

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| This compound | 1. LiAlH₄, Diethyl ether; 2. H₃O⁺ | 2-(1-Chloronaphthalen-2-yl)ethan-1-amine |

| This compound | H₂, Pd/C, Ethanol, High Pressure | 2-(1-Chloronaphthalen-2-yl)ethan-1-amine |

Note: This table outlines plausible synthetic routes. Specific yields and optimized conditions for this compound would require experimental validation.

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in cycloaddition reactions. youtube.com A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by zinc or other Lewis acids, provides a robust method for synthesizing five-membered heterocyclic rings. While specific examples involving this compound are not prevalent, the reactivity is well-established for a wide range of arylacetonitriles. These reactions expand the synthetic utility of the nitrile group beyond simple transformations into amines or carboxylic acids.

Reactions at the Chlorinated Naphthalene Ring

The chlorine atom on the naphthalene ring is a key site for modification, acting as a leaving group in both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Aryl halides are typically resistant to nucleophilic substitution, but the reaction can proceed if the aromatic ring is activated by electron-withdrawing groups. wikipedia.orglibretexts.org In this compound, the cyanomethyl group (-CH₂CN) at the C2 position acts as an electron-withdrawing group, which can activate the C1 position for nucleophilic aromatic substitution (SNAr).

The SNAr mechanism involves the attack of a nucleophile (such as an alkoxide, amine, or thiolate) on the carbon bearing the leaving group (chlorine) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govlibretexts.org Subsequent loss of the chloride ion restores the aromaticity and yields the substituted product. The presence of the electron-withdrawing group is crucial for stabilizing the negative charge of the Meisenheimer intermediate. libretexts.orgmasterorganicchemistry.com

Table 3: Potential SNAr Reactions and Products

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOCH₃) | 1-Methoxy-2-(cyanomethyl)naphthalene |

| Amine | Piperidine | 1-(Piperidin-1-yl)-2-(cyanomethyl)naphthalene |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chlorine atom of this compound serves as an excellent handle for these transformations. youtube.com

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction would allow for the synthesis of 1-aryl-2-(cyanomethyl)naphthalenes, creating a biaryl structure. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to yield the final product. libretexts.org

Sonogashira Coupling: The Sonogashira reaction couples an aryl halide with a terminal alkyne, using a palladium catalyst and typically a copper(I) co-catalyst. wikipedia.orglibretexts.orggold-chemistry.org This reaction would transform this compound into 1-(alkynyl)-2-(cyanomethyl)naphthalenes. This method is highly efficient for forming C(sp²)-C(sp) bonds. libretexts.org There are also copper-free versions of this reaction. wikipedia.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Applying this to this compound would involve reacting it with an alkene (e.g., styrene (B11656) or an acrylate) in the presence of a palladium catalyst and a base to form a 1-(alkenyl)-2-(cyanomethyl)naphthalene. The reaction proceeds via oxidative addition, migratory insertion of the alkene, and subsequent beta-hydride elimination. wikipedia.orglibretexts.org

Table 4: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | General Product Structure | Catalyst/Base Example |

|---|---|---|---|

| Suzuki | Arylboronic Acid (Ar-B(OH)₂) | 1-Aryl-2-(cyanomethyl)naphthalene | Pd(PPh₃)₄ / K₂CO₃ |

| Sonogashira | Terminal Alkyne (R-C≡CH) | 1-Alkynyl-2-(cyanomethyl)naphthalene | PdCl₂(PPh₃)₂ / CuI / Et₃N |

Electrophilic Aromatic Substitution on the Naphthalene Core

The naphthalene ring system is generally more reactive towards electrophiles than benzene. However, the substituents on this compound modify this inherent reactivity. The chlorine atom at the C-1 position is an ortho-, para-directing deactivator due to its inductive electron-withdrawing and resonance electron-donating effects. The acetonitrile group at the C-2 position is a deactivating meta-director because of the strong electron-withdrawing nature of the cyano group.

The combined influence of these two groups makes electrophilic aromatic substitution on the this compound core challenging and highly regioselective. The chlorine atom directs incoming electrophiles to the C-4 and C-5 positions. The acetonitrile group, being a meta-director, would direct to the C-4 and C-7 positions relative to its own position. Therefore, the C-4 position is electronically favored by both substituents. Steric hindrance from the adjacent acetonitrile group might slightly disfavor substitution at the C-3 position. Consequently, electrophilic attack is most likely to occur at the C-4 position of the naphthalene ring.

Further substitution is generally disfavored due to the deactivating nature of both existing substituents. Reactions would likely require forcing conditions, such as high temperatures and strong Lewis acid catalysts.

Reactions at the Methylene (B1212753) Bridge

The methylene group (-CH₂-) in the acetonitrile side chain is positioned alpha to the electron-withdrawing cyano group (-C≡N). This positioning renders the methylene protons acidic, making the carbon a nucleophilic center upon deprotonation by a suitable base. This "active methylene" character is the basis for a variety of carbon-carbon bond-forming reactions.

Alpha-Alkylation and Arylation of the Acetonitrile Methylene Group

The active methylene group of this compound is expected to undergo alpha-alkylation and alpha-arylation reactions in the presence of a base and a suitable electrophile. The reaction involves the deprotonation of the methylene group to form a carbanion, which then acts as a nucleophile, attacking an alkyl or aryl halide.

Palladium-catalyzed reactions are a common method for the α-arylation of arylacetonitriles. organic-chemistry.org It is anticipated that this compound would react with aryl halides in the presence of a palladium catalyst and a suitable base to yield α-aryl-α-(1-chloro-2-naphthyl)acetonitriles. The choice of base and ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being effective. organic-chemistry.org

Below is a table of representative alpha-arylation reactions of similar arylacetonitriles found in the literature, which illustrates the expected scope of this transformation for this compound.

| Arylacetonitrile | Aryl Halide | Catalyst/Base | Product | Yield (%) |

| Phenylacetonitrile | 4-Bromotoluene | Pd₂(dba)₃ / P(t-Bu)₃ / NaH | 2-(p-tolyl)-2-phenylacetonitrile | 95 |

| 4-Methoxyphenylacetonitrile | 4-Chlorobenzonitrile | Pd(OAc)₂ / DavePhos / NaOtBu | 2-(4-cyanophenyl)-2-(4-methoxyphenyl)acetonitrile | 88 |

| 2-Naphthylacetonitrile | 2-Bromonaphthalene | Pd(OAc)₂ / SPhos / K₃PO₄ | 2,2-di(naphthalen-2-yl)acetonitrile | 78 |

This table presents data for analogous compounds to illustrate the potential reactivity of this compound.

Condensation Reactions Involving the Active Methylene

A key reaction of active methylene compounds is the Knoevenagel condensation, which involves the reaction with an aldehyde or ketone in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com The product is typically an α,β-unsaturated nitrile. It is expected that this compound will readily participate in Knoevenagel condensations with a variety of carbonyl compounds.

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine, pyridine), to generate the nucleophilic carbanion from the active methylene group. wikipedia.org This carbanion then adds to the carbonyl carbon of the aldehyde or ketone, followed by a dehydration step to yield the final condensed product. The use of a Dean-Stark apparatus to remove the water formed during the reaction can drive the equilibrium towards the product.

The following table provides examples of Knoevenagel condensation reactions with arylacetonitriles, demonstrating the expected reactivity of this compound.

| Arylacetonitrile | Carbonyl Compound | Catalyst | Product | Yield (%) |

| Phenylacetonitrile | Benzaldehyde | Piperidine | 2,3-diphenylacrylonitrile | 85-90 |

| 4-Chlorophenylacetonitrile | 4-Nitrobenzaldehyde | Basic alumina | 2-(4-chlorophenyl)-3-(4-nitrophenyl)acrylonitrile | 92 |

| 1-Naphthaleneacetonitrile | Cyclohexanone | KOH | 2-(cyclohexylidene(naphthalen-1-yl))acetonitrile | 80-85 |

This table presents data for analogous compounds to illustrate the potential reactivity of this compound.

Derivatives and Analogs of 1 Chloronaphthalene 2 Acetonitrile

Structural Modifications at the Nitrile Group

The nitrile group in 1-chloronaphthalene-2-acetonitrile is a versatile functional handle for a variety of chemical transformations. Its linear geometry and the electrophilic nature of the sp-hybridized carbon atom make it a prime site for nucleophilic attack and cycloaddition reactions. nih.gov

Amides and Esters Derived from 1-Chloronaphthalene-2-acetic Acid

The nitrile group of this compound can be hydrolyzed to the corresponding carboxylic acid, 1-chloronaphthalene-2-acetic acid. This transformation is a common pathway for modifying nitrile-containing compounds. researchgate.net This resulting carboxylic acid serves as a crucial intermediate for the synthesis of various amide and ester derivatives.

The synthesis of amides from 1-chloronaphthalene-2-acetic acid can be achieved through its reaction with a primary or secondary amine. This reaction is typically facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), or by converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with the amine. masterorganicchemistry.com The properties of the resulting amide can be systematically varied by choosing different amine starting materials.

Similarly, esters of 1-chloronaphthalene-2-acetic acid can be prepared. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, the acyl chloride can be reacted with an alcohol to yield the corresponding ester. organic-chemistry.org The electronic and steric properties of the alcohol will influence the characteristics of the final ester product. An example of a related compound is chloro-acetic acid 1-naphthalen-2-yl-ethyl ester. sigmaaldrich.comchemicalbook.com

Table 1: Examples of Amide and Ester Derivatives from 1-Chloronaphthalene-2-acetic Acid

| Derivative Type | General Structure | R Group Variation |

| Primary Amide | 1-(1-chloronaphthalen-2-yl)acetamide | -NH₂ |

| Secondary Amide | N-alkyl/aryl-1-(1-chloronaphthalen-2-yl)acetamide | -NHR (e.g., R = methyl, phenyl) |

| Tertiary Amide | N,N-dialkyl/diaryl-1-(1-chloronaphthalen-2-yl)acetamide | -NR₂ (e.g., R = ethyl) |

| Ester | Alkyl/aryl 1-(1-chloronaphthalen-2-yl)acetate | -OR (e.g., R = methyl, ethyl, benzyl) |

Tetrazole and Other Heterocyclic Analogs

The nitrile functionality is a well-established precursor for the synthesis of 5-substituted 1H-tetrazoles, which are considered bioisosteres of carboxylic acids. beilstein-journals.org The conversion of the nitrile group in this compound to a tetrazole ring can be accomplished through a [3+2] cycloaddition reaction with an azide (B81097), most commonly sodium azide. acs.orgnih.gov

This reaction is often catalyzed by Lewis acids, such as zinc salts (e.g., ZnBr₂), or Brønsted acids. youtube.comorganic-chemistry.orgresearchgate.net The reaction proceeds by activation of the nitrile by the acid catalyst, followed by nucleophilic attack of the azide ion and subsequent cyclization to form the stable tetrazole ring. acs.org The use of water as a solvent and zinc salts as catalysts provides an environmentally friendly and safe method for this transformation. organic-chemistry.org

Beyond tetrazoles, the nitrile group can participate in the formation of other heterocyclic systems through various cycloaddition and condensation reactions, though these are less commonly reported for this specific scaffold.

Substituent Effects on the Naphthalene (B1677914) Ring

The electronic properties and reactivity of the this compound scaffold can be significantly modulated by introducing additional substituents onto the naphthalene ring system.

Impact of Additional Halogenation on Reactivity

Generally, adding more halogens, which are electronegative, would decrease the electron density of the aromatic system, making it less susceptible to electrophilic attack. acs.org This deactivating effect could also influence the reactivity of the acetonitrile (B52724) side chain. The specific isomer formed upon further halogenation would depend on the reaction conditions and the directing effects of the existing chloro and acetonitrile substituents.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the naphthalene ring can have profound effects on the molecule's properties. wikipedia.org

Electron-Donating Groups (EDGs): EDGs, such as alkoxy (-OR) or alkyl (-R) groups, increase the electron density of the naphthalene ring through inductive and/or resonance effects. researchgate.net This would make the aromatic ring more susceptible to electrophilic substitution. numberanalytics.com When an EDG is present, it will direct incoming electrophiles to specific positions on the same ring. cutm.ac.in

Electron-Withdrawing Groups (EWGs): EWGs, such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the naphthalene ring. rsc.org This deactivates the ring towards electrophilic attack. cutm.ac.in The presence of a strong EWG directs incoming electrophiles to the other, unsubstituted ring of the naphthalene system. cutm.ac.in The presence of multiple EWGs, such as additional trifluoromethyl groups, can significantly increase the sensitivity of the molecule to the electronic effects of other substituents. nih.gov

Table 2: Predicted Effects of Substituents on the Naphthalene Ring of this compound

| Substituent Type | Example Group | Effect on Naphthalene Ring Reactivity (Electrophilic Attack) | Directing Effect |

| Electron-Donating | -OCH₃, -CH₃ | Activating | Ortho, para to the substituent on the same ring |

| Electron-Withdrawing | -NO₂, -CF₃ | Deactivating | Meta to the substituent on the same ring or to the other ring |

Isomeric and Positional Analogs of this compound

A variety of isomeric and positional analogs of this compound exist, each with a unique spatial arrangement of the chloro and acetonitrile substituents on the naphthalene core. The positions of these substituents can significantly impact the molecule's physical and chemical properties due to differences in steric hindrance and electronic interactions.

The naphthalene ring offers seven other positions for the acetonitrile group relative to the 1-chloro position. Additionally, the chlorine atom could be at the 2-position, giving rise to another set of isomers. For instance, 2-chloronaphthalene (B1664065) is a known isomer of 1-chloronaphthalene (B1664548). wikipedia.orgwikipedia.org

Some examples of positional isomers include:

1-Chloro-4-naphthaleneacetonitrile

1-Chloro-5-naphthaleneacetonitrile

1-Chloro-8-naphthaleneacetonitrile (a peri-substituted isomer)

2-Chloro-1-naphthaleneacetonitrile

2-Chloro-6-naphthaleneacetonitrile

The synthesis of a specific isomer would require regioselective synthetic strategies, as direct substitution on naphthalene often yields a mixture of products. libretexts.org For example, the sulfonation of naphthalene can yield different isomers depending on the reaction temperature. libretexts.org Similarly, Friedel-Crafts acylation can be directed to either the 1- or 2-position by changing the solvent. libretexts.org

Research on Other Monochloronaphthalene-Acetonitrile Isomers

While literature specifically detailing this compound is sparse, research into related isomers provides insight into their general characteristics and synthesis. The synthesis of naphthylacetonitriles, for instance, can often be achieved through methods such as the palladium-catalyzed decarboxylative coupling of cyanoacetate (B8463686) salts with the corresponding aryl halides. chemicalbook.com Another common route involves the nucleophilic substitution of a halomethylnaphthalene with a cyanide salt, such as potassium cyanide in a solvent like DMSO. chemicalbook.com

Applying these principles, the synthesis of various monochloronaphthalene-acetonitrile isomers can be postulated. For example, the reaction of a specific chloronaphthylmethyl halide with a cyanide source would yield the corresponding chloronaphthylacetonitrile. The position of the chlorine atom on the naphthalene ring is crucial as it influences the electronic properties and, consequently, the reactivity of the molecule.

The naphthalene ring system itself has distinct reactivity patterns. Electrophilic substitution, for instance, preferentially occurs at the C1 (alpha) position over the C2 (beta) position due to the greater stability of the resulting carbocation intermediate. The introduction of a chlorine atom, an electron-withdrawing but ortho-, para-directing group, further modifies this reactivity. quora.com

Below is a table of potential monochloronaphthalene-acetonitrile isomers, illustrating the variety of structures within this class of compounds.

| Isomer Name | Structure |

| 1-Chloro-2-(cyanomethyl)naphthalene | |

| 2-Chloro-1-(cyanomethyl)naphthalene | |

| 3-Chloro-1-(cyanomethyl)naphthalene | |

| 4-Chloro-1-(cyanomethyl)naphthalene | |

| 5-Chloro-1-(cyanomethyl)naphthalene | |

| 6-Chloro-2-(cyanomethyl)naphthalene | |

| 7-Chloro-2-(cyanomethyl)naphthalene | |

| 8-Chloro-1-(cyanomethyl)naphthalene |

Comparative Reactivity Studies of Isomeric Forms

Direct comparative experimental studies on the reactivity of the full spectrum of monochloronaphthalene-acetonitrile isomers are not extensively documented. However, a comparative analysis can be constructed based on established principles of organic chemistry, particularly the electronic effects of substituents on the naphthalene ring.

The reactivity of these isomers is primarily governed by two main factors:

The position of the chlorine atom: Chlorine exerts a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). quora.com The inductive effect deactivates the ring towards electrophilic attack, while the resonance effect directs incoming electrophiles to the ortho and para positions. quora.com In nucleophilic aromatic substitution, the strong electron-withdrawing nature of the chlorine atom can facilitate attack, particularly at the carbon to which it is attached (ipso-substitution).

The position of the acetonitrile group: The cyanomethyl group (-CH₂CN) is also electron-withdrawing, which further influences the electron density of the naphthalene ring.

Electrophilic Aromatic Substitution:

For an electrophilic attack on the naphthalene ring, the chlorine atom will generally deactivate the ring. However, it will direct incoming electrophiles to positions ortho and para to itself. The inherent preference of the naphthalene ring for substitution at the alpha-positions also plays a significant role. researchgate.net For an isomer like 4-chloro-1-naphthylacetonitrile, the chlorine at C4 would direct electrophiles to the C5 and C8 positions (ortho and para relative to the chloro group's ring).

Nucleophilic Substitution:

The reactivity of the acetonitrile side chain can also be considered. The methylene (B1212753) protons of the acetonitrile group are acidic and can be deprotonated by a strong base to form a carbanion. This carbanion can then act as a nucleophile in subsequent reactions. The acidity of these protons will be influenced by the position of the electron-withdrawing chlorine atom on the naphthalene ring. An isomer with the chlorine atom positioned to exert a stronger electron-withdrawing effect on the cyanomethyl group will likely have more acidic methylene protons.

A comparison of the expected reactivity in nucleophilic substitution at the carbon bearing the chlorine atom is also insightful. The electron-withdrawing nature of both the chlorine and the remote cyanomethyl group would make the ring electron-deficient and more susceptible to nucleophilic aromatic substitution, where the chloride ion acts as a leaving group. The relative positions of these groups would modulate the reactivity.

The following interactive table summarizes the expected relative reactivity of different isomeric positions based on general electronic effects.

| Isomer Type | Position of -Cl | Position of -CH₂CN | Expected Reactivity towards Electrophiles | Expected Reactivity towards Nucleophiles (on ring) |

| 1-Chloro-2-acetonitrile | 1 | 2 | Deactivated, directs to C4, C5, C8 | Activated at C1 |

| 2-Chloro-1-acetonitrile | 2 | 1 | Deactivated, directs to C3, C6, C7 | Activated at C2 |

| 4-Chloro-1-acetonitrile | 4 | 1 | Deactivated, directs to C2, C5, C8 | Activated at C4 |

Mechanistic Investigations of Reactions Involving 1 Chloronaphthalene 2 Acetonitrile

Kinetic Studies of Key Transformations

No kinetic data from studies on the transformations of 1-chloronaphthalene-2-acetonitrile are available in the reviewed sources.

Elucidation of Reaction Pathways using Spectroscopic Techniques

There are no published studies that utilize spectroscopic techniques to elucidate the reaction pathways of this compound.

Role of Catalysts and Reagents in Directed Reactivity

While general catalytic systems for reactions of related aryl halides are known chemicalbook.com, their specific role and influence on the directed reactivity of this compound have not been investigated.

Stereochemical Aspects of Reactions with this compound

The stereochemical outcomes of reactions involving this compound have not been documented.

Computational and Theoretical Studies of 1 Chloronaphthalene 2 Acetonitrile

Quantum Chemical Calculations on Molecular Structure and Conformation

No published studies detailing quantum chemical calculations on the molecular structure and conformation of 1-chloronaphthalene-2-acetonitrile were identified. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine optimized geometries, bond lengths, bond angles, and dihedral angles. Conformational analysis would explore the rotational barrier of the acetonitrile (B52724) group and potential puckering of the naphthalene (B1677914) ring system.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

There is no available research on the electronic structure of this compound. This type of analysis would involve the calculation and visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals would provide insights into the compound's chemical reactivity and kinetic stability.

Reaction Mechanism Modeling and Transition State Calculations

No information is available regarding the modeling of reaction mechanisms or the calculation of transition states involving this compound. These computational investigations are crucial for understanding the pathways of chemical reactions, identifying intermediates, and determining reaction kinetics.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

There are no published computational predictions of the spectroscopic properties of this compound. Theoretical calculations are often used to predict NMR chemical shifts (¹H and ¹³C), infrared vibrational frequencies, and electronic transitions in UV-Vis spectra, which can aid in the experimental characterization of a compound.

Molecular Docking and Interaction Studies (excluding biological targets)

No molecular docking or interaction studies for this compound with non-biological targets were found in the searched literature. Such studies would be valuable for understanding its potential applications in materials science or as a ligand for specific receptors, by simulating its binding affinity and interaction modes.

Research Findings on this compound

Following a comprehensive search of scientific literature and chemical databases for information on the advanced applications and material science research of this compound, it has been determined that there is no readily available information on this specific chemical compound within the requested contexts.

Extensive searches were conducted to locate data pertaining to the use of this compound as a precursor in organic material synthesis, including for polymeric materials, functional polymers, and liquid crystals. Similarly, investigations into its role as an intermediate in the production of specialty chemicals such as dyes, pigments, and non-biological agrochemical intermediates yielded no relevant results. Furthermore, no research was found detailing its application in the field of photoactive and optoelectronic materials.

The search results consistently provided information on related but distinct compounds, namely 1-chloronaphthalene (B1664548) and various isomers of naphthalene acetonitrile (such as 1-naphthaleneacetonitrile and 2-naphthaleneacetonitrile). However, no literature or data could be retrieved for the compound bearing both the chloro group at the first position and the acetonitrile group at the second position of the naphthalene ring (this compound).

This lack of information suggests that this compound may be a novel or highly specialized compound that is not widely synthesized or utilized in the fields of material science outlined in the query. Therefore, the requested article detailing its applications in these areas cannot be generated at this time due to the absence of foundational research data.

Advanced Applications and Material Science Research of 1 Chloronaphthalene 2 Acetonitrile Excluding Medicinal, Biological, Pharmaceutical, Drug, Clinical Human Trial Data

Photoactive and Optoelectronic Materials Research

Fluorescent Probes and Sensors

There is currently no available scientific literature to suggest that 1-Chloronaphthalene-2-acetonitrile has been investigated or utilized as a fluorescent probe or sensor. The unique photophysical properties required for such applications, including significant quantum yields and environmentally sensitive fluorescence, have not been reported for this compound.

Organic Light-Emitting Diode (OLED) Components

Similarly, the role of this compound in the development of Organic Light-Emitting Diodes (OLEDs) is not described in existing research. The synthesis and characterization of materials for OLEDs are highly specific, requiring particular electronic and morphological properties to function effectively as emitters, hosts, or transport layer components. No such studies have been identified for this compound.

Role in Catalysis Research

Ligand Precursors for Metal Catalysts

No evidence has been found to indicate that this compound serves as a precursor for ligands in metal catalysis. The design of ligands is a critical aspect of catalyst development, influencing the activity, selectivity, and stability of the resulting metal complex. The scientific community has not published any findings on the application of this compound in this capacity.

Self-Assembled Monolayers and Surface Chemistry

The formation and application of self-assembled monolayers (SAMs) for modifying surface properties is a significant area of materials research. However, there are no studies indicating that this compound has been used to create SAMs on any substrate. The specific interactions required for a molecule to form an ordered monolayer have not been explored or documented for this compound.

Analytical Methodologies for the Characterization and Quantification of 1 Chloronaphthalene 2 Acetonitrile in Research

Chromatographic Techniques (e.g., GC, HPLC) for Purity Assessment

Chromatographic methods are indispensable for assessing the purity of 1-Chloronaphthalene-2-acetonitrile and for its quantification in reaction mixtures or environmental samples. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most pertinent techniques.

Gas Chromatography (GC): Given its likely volatility, GC is a suitable method for the analysis of this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide quantitative data and tentative identification based on retention time. The choice of the stationary phase is critical for achieving good separation from isomers and related impurities.

Column Selection: A non-polar or medium-polarity capillary column, such as one with a phenyl polysiloxane-based stationary phase, would be appropriate. The separation of chloronaphthalene isomers has been successfully achieved using columns of different polarities. nih.gov

Detector: While FID is a robust quantitative detector, coupling GC with a mass spectrometer (GC-MS) offers the dual benefit of separation and structural confirmation. nih.govnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds, and it is also well-suited for this compound.

Mode of Separation: Reversed-phase HPLC (RP-HPLC) is the most common mode for separating non-polar to moderately polar organic compounds. A C18 or C8 stationary phase would be effective.

Mobile Phase: A typical mobile phase would consist of a mixture of acetonitrile (B52724) and water or methanol and water. sielc.com Isocratic or gradient elution can be employed to optimize the separation.

Detection: A UV detector is highly suitable as the naphthalene (B1677914) ring system is strongly UV-active. Diode array detection (DAD) can provide spectral information, aiding in peak identification.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Typical Application |

| GC | Phenyl Polysiloxane | Helium or Nitrogen | FID, MS | Purity assessment, quantification in volatile matrices |

| HPLC | C18 or C8 | Acetonitrile/Water | UV, DAD | Purity assessment, quantification in liquid samples |

Spectroscopic Identification (e.g., NMR, Mass Spectrometry, IR, UV-Vis)

Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for determining the precise molecular structure. Both ¹H and ¹³C NMR would provide critical information.

¹H NMR: The proton NMR spectrum would show a complex pattern of signals in the aromatic region, characteristic of a substituted naphthalene ring. The chemical shifts and coupling constants of these aromatic protons would be influenced by the positions of the chloro and acetonitrile substituents. A singlet or a pair of doublets would be expected for the methylene (B1212753) protons of the acetonitrile group.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the 12 carbon atoms in the molecule. The chemical shifts of the carbon atoms in the naphthalene ring are well-documented and can be predicted based on substituent effects. acs.org The nitrile carbon would appear in a characteristic downfield region.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Molecular Ion Peak: The mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of this compound.

Isotopic Pattern: Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.orgulethbridge.ca

Fragmentation: Common fragmentation pathways would likely involve the loss of the acetonitrile group, the chlorine atom, or cleavage of the naphthalene ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

Nitrile Stretch: A sharp and intense absorption band is expected in the region of 2240-2260 cm⁻¹ due to the C≡N stretching vibration of the nitrile group. scribd.comnih.govspectroscopyonline.comlibretexts.org

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ are indicative of aromatic C-H stretching.

Aromatic C=C Stretch: Bands in the 1400-1600 cm⁻¹ region correspond to the C=C stretching vibrations of the naphthalene ring.

C-Cl Stretch: A C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The naphthalene chromophore will give rise to strong absorptions in the ultraviolet region. The substitution pattern with the chloro and acetonitrile groups will influence the exact positions and intensities of these absorption bands.

| Technique | Expected Key Observations |

| ¹H NMR | Complex aromatic signals, methylene proton signal(s) |

| ¹³C NMR | Distinct signals for all carbon atoms, characteristic nitrile carbon signal |

| Mass Spectrometry | Molecular ion peak with a characteristic M+2 isotopic pattern for chlorine |

| IR Spectroscopy | Sharp, intense C≡N stretch around 2240-2260 cm⁻¹ |

| UV-Vis Spectroscopy | Strong absorptions in the UV region characteristic of the naphthalene chromophore |

X-ray Crystallography for Solid-State Structure Elucidation

Should this compound be a crystalline solid at room temperature, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional molecular structure in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as packing arrangements in the crystal lattice. acs.orgmdpi.com The structure of related naphthalene derivatives has been successfully determined using this method. tandfonline.comresearchgate.netresearchgate.net

Advanced hyphenated techniques for complex mixture analysis

For the analysis of this compound in complex matrices, such as environmental samples or in metabolic studies, advanced hyphenated techniques are invaluable. These techniques combine the separation power of chromatography with the identification capabilities of spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It allows for the confident identification of this compound in a mixture based on both its retention time and its mass spectrum. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for a wider range of compounds, including those that are not amenable to GC. It is a highly sensitive and selective technique for the quantification and identification of trace amounts of this compound.

Two-Dimensional Gas Chromatography (GCxGC): For extremely complex mixtures containing numerous isomers, GCxGC coupled with mass spectrometry offers significantly enhanced separation power and resolution. nih.gov

These hyphenated techniques are crucial for obtaining unambiguous and comprehensive analytical data in challenging research scenarios.

Conclusion and Outlook

Summary of Key Academic Contributions related to 1-Chloronaphthalene-2-acetonitrile

A comprehensive review of published scientific literature reveals a notable absence of direct research focused on this compound. There are no significant academic papers detailing its synthesis, characterization, or application. However, valuable insights can be gleaned from the extensive research on its constituent parts and analogous compounds, namely 1-chloronaphthalene (B1664548), 2-naphthylacetonitrile (B189437), and other substituted naphthalene (B1677914) derivatives.

The synthesis of related compounds, such as (1-Bromonaphthalen-2-yl)acetonitrile, has been documented. nih.gov This synthesis typically involves the bromination of 2-methylnaphthalene (B46627), followed by a subsequent reaction to introduce the acetonitrile (B52724) group. nih.gov A similar pathway could theoretically be employed for the chloro-analogue, starting with a suitable 1-chloro-2-methylnaphthalene (B3054162) precursor.

The academic contributions to the precursors are more substantial. 1-Chloronaphthalene is a well-characterized compound, obtained through the direct chlorination of naphthalene. wikipedia.org It has found use as a solvent and in determining the refractive index of crystals. wikipedia.org Similarly, naphthylacetonitriles are recognized as important intermediates in organic synthesis. For instance, 1-naphthylacetonitrile (B90670) is a precursor for the synthesis of other compounds. chemicalbook.com 2-Naphthylacetonitrile is noted as a versatile compound in pharmaceutical synthesis. wikipedia.org

The following table summarizes the properties of closely related, but distinct, chemical compounds, highlighting the current data gap for this compound itself.

Interactive Data Table: Properties of Related Naphthalene Derivatives

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| 1-Chloronaphthalene | C₁₀H₇Cl | 162.62 | Colorless, oily liquid | -20 | 263 |

| 2-Chloronaphthalene (B1664065) | C₁₀H₇Cl | 162.62 | Off-white crystalline powder | 59 | 255 |

| 1-Naphthylacetonitrile | C₁₂H₉N | 167.21 | White to yellow solid | Not specified | Not specified |

| 2-Naphthylacetonitrile | C₁₂H₉N | 167.21 | Colorless to pale yellow crystalline solid | Not specified | Not specified |

| (1-Bromonaphthalen-2-yl)acetonitrile | C₁₂H₈BrN | 246.11 | Crystalline solid | Not specified | Not specified |

| This compound | C₁₂H₈ClN | 201.65 | Data Not Available | Data Not Available | Data Not Available |

Note: Data for related compounds are sourced from various chemical databases and publications. nih.govwikipedia.orgchemicalbook.comwikipedia.org The data for this compound is not available in the surveyed literature.

Unaddressed Research Questions and Future Directions for this compound

The scarcity of information on this compound presents a fertile ground for future chemical research. The most fundamental questions remain unanswered, representing clear and immediate directions for investigation.

Key Unaddressed Research Questions:

Synthesis: What is the most efficient and scalable synthetic route to produce high-purity this compound? Can existing methods for analogous compounds be adapted, and what would be the expected yields and challenges?

Characterization: What are the definitive physical and chemical properties of this compound? This includes obtaining detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and determining its melting point, boiling point, solubility, and crystal structure.

Reactivity: How does the interplay of the chloro and acetonitrile functional groups on the naphthalene core influence its reactivity? What are its reaction kinetics and thermodynamics in various organic transformations?

Biological Activity: Does this compound exhibit any noteworthy biological activity? Could it serve as a lead compound or intermediate for the development of new therapeutic agents?

Future Research Directions:

Development of a reliable synthetic protocol: The primary step would be to establish and optimize a synthetic pathway. This could involve the cyanation of a 1-chloro-2-halomethylnaphthalene or a transition-metal-catalyzed cross-coupling reaction.

Thorough spectroscopic and physical characterization: Once synthesized, the compound must be rigorously characterized to establish a baseline of its fundamental properties for all future studies.

Exploration of its synthetic utility: Investigating its reactivity as a building block in organic synthesis could uncover novel pathways to more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions, opening up a variety of chemical transformations.

Computational modeling: In parallel with experimental work, computational studies could predict its molecular geometry, electronic properties, and reactivity, guiding experimental design.

Potential Impact on Related Fields of Chemical Science

While currently a chemical entity of unknown significance, the successful synthesis and characterization of this compound could have a tangible impact on several areas of chemical science.

Medicinal Chemistry: Substituted naphthalenes are scaffolds found in numerous pharmaceutically active compounds. The unique combination of chloro and acetonitrile groups could impart specific biological activities or serve as a handle for further functionalization, potentially leading to the discovery of new drug candidates. The acetonitrile moiety, in particular, is a common feature in many pharmaceuticals.

Materials Science: Naphthalene-based structures are of interest in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific electronic properties endowed by the chloro and cyano substituents could make this compound a valuable precursor for novel functional materials.

Organic Synthesis: As a bifunctional building block, it could offer novel strategies for the construction of complex polycyclic aromatic systems or heterocyclic compounds. Its unique substitution pattern could lead to regioselective reactions that are not easily achievable with other starting materials.

Q & A

Q. What experimental designs mitigate bias in in vivo toxicokinetic studies of this compound?

- Methodological Answer : Randomize dose groups and conceal allocation to prevent selection bias. Use blinded outcome assessments and report all measured endpoints (Table C-7). Include positive controls (e.g., 2-methylnaphthalene) and power analyses to ensure statistical robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.